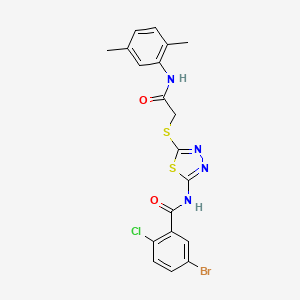
5-bromo-2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16BrClN4O2S2 and its molecular weight is 511.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Bromo-2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, including anticancer, antimicrobial, and antiparasitic effects, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring and a benzamide moiety which are significant in determining its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable anticancer properties. For instance:
- In vitro Studies : Compounds with structural similarities were tested against various cancer cell lines. One study reported that certain derivatives showed GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines .
| Compound | GI₅₀ Value (μM) | Cancer Type |
|---|---|---|
| 4d | 2.12 - 4.58 | Leukemia |
| 4f | 1.64 - 3.20 | Leukemia |
These findings suggest that modifications to the thiadiazole and benzamide structures can enhance anticancer efficacy.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that similar thiadiazole derivatives possess significant antibacterial activity against various strains:
- Antibacterial Effects : In vitro evaluations revealed that certain derivatives exhibited potent activity against Gram-positive bacteria while showing minimal effects on Gram-negative strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Weak |
Antiparasitic Activity
The antiparasitic potential of compounds related to this compound has also been investigated:
- Inhibition of Trypanosoma brucei : Research has shown that specific derivatives can inhibit the growth of T. brucei with IC₅₀ values around 49 μM . This suggests a promising avenue for developing new treatments for parasitic infections.
Case Studies
Several case studies highlight the biological activities of compounds closely related to the target compound:
- Case Study on Anticancer Activity : A derivative was tested against various cancer cell lines and showed selective cytotoxicity towards leukemia cells while sparing normal cells.
- Case Study on Antimicrobial Resistance : In light of rising antibiotic resistance, a series of thiadiazole derivatives were synthesized and tested for their ability to combat resistant strains of bacteria.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4O2S2/c1-10-3-4-11(2)15(7-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-8-12(20)5-6-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHAAYOAGHLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














